molecular formula C8H3BrFNO2 B2874819 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione CAS No. 2044902-62-5

4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2874819
CAS No.: 2044902-62-5
M. Wt: 244.019
InChI Key: BAWKJYZQQZETLE-UHFFFAOYSA-N
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Description

“4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C8H3BrFNO2 . It has a molecular weight of 244.02 g/mol . The IUPAC name for this compound is 4-bromo-5-fluoroindoline-2,3-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) . The Canonical SMILES is C1=CC(=C(C2=C1NC(=O)C2=O)Br)F .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 1.5 . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 46.2 Ų . The compound has a complexity of 271 .

Scientific Research Applications

Synthetic Methodologies and Derivatives

Synthesis of Fluoroindolecarboxylic Acids

A study detailed a method for preparing fluoroindolecarboxylic acids, showcasing the versatility of fluoroindoles for chemical synthesis. The process involves either direct synthesis from fluoroindoles or via halogen/metal permutation, demonstrating the compound's role in producing variously substituted indoles (Schlosser et al., 2006).

Preparation of Dibromoindolones

Another research outlined the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, which serve as precursors for indole-2,3-diones, indicating the compound's utility in generating important intermediates for further chemical transformations (Parrick et al., 1989).

Biological Applications

Antituberculosis Activity

Research involving derivatives of 5-fluoro-1H-indole-2,3-dione highlighted their evaluation for antituberculosis activity, underscoring the potential therapeutic applications of compounds derived from 4-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione (Karalı et al., 2007).

Antihistamic Agents

A study on the synthesis of fluorinated spiro[indole-thiazinones/thiazolidinones] using Brønsted acidic ionic liquids highlighted the creation of compounds with significant H1-antagonism, suggesting potential for developing new antihistamines (Arya et al., 2012).

Structural Studies

Crystal Structure Analysis

An investigation into the crystal structure of 5-bromo-1-(4-bromophenyl)isatin, a closely related compound, provided insights into the molecular configuration and interactions, aiding the understanding of its chemical behavior and potential applications in designing molecules with desired properties (El-Hiti et al., 2018).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-bromo-5-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKJYZQQZETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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